molecular formula C19H21N5 B5329029 4-(2,6-dimethylpyridin-3-yl)-N-[1-(3-methylpyridin-2-yl)ethyl]pyrimidin-2-amine

4-(2,6-dimethylpyridin-3-yl)-N-[1-(3-methylpyridin-2-yl)ethyl]pyrimidin-2-amine

Cat. No. B5329029
M. Wt: 319.4 g/mol
InChI Key: AMGBCNGJWKNMQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2,6-dimethylpyridin-3-yl)-N-[1-(3-methylpyridin-2-yl)ethyl]pyrimidin-2-amine, also known as DMPEP, is a novel psychoactive substance that belongs to the class of pyrimidine derivatives. In recent years, DMPEP has gained significant attention from the scientific community due to its potential applications in various fields, including medicinal chemistry, neuroscience, and pharmacology.

Mechanism of Action

The mechanism of action of 4-(2,6-dimethylpyridin-3-yl)-N-[1-(3-methylpyridin-2-yl)ethyl]pyrimidin-2-amine is not fully understood, but it is believed to act as a dopamine and norepinephrine reuptake inhibitor. This compound binds to the dopamine and norepinephrine transporters, preventing the reuptake of these neurotransmitters and increasing their concentration in the synaptic cleft. This leads to an increase in the activity of the dopaminergic and noradrenergic systems, resulting in various physiological and biochemical effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including increased locomotor activity, enhanced cognitive function, and improved mood. This compound has also been shown to increase the release of dopamine and norepinephrine in various brain regions, including the prefrontal cortex, striatum, and hippocampus. These effects are believed to be responsible for the cognitive-enhancing and mood-lifting properties of this compound.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-(2,6-dimethylpyridin-3-yl)-N-[1-(3-methylpyridin-2-yl)ethyl]pyrimidin-2-amine is its high potency and selectivity for the dopamine and norepinephrine transporters. This makes it a useful tool for studying the role of these neurotransmitters in various physiological and pathological conditions. However, one of the main limitations of this compound is its limited availability and high cost, which may limit its use in some research settings.

Future Directions

There are several future directions for research on 4-(2,6-dimethylpyridin-3-yl)-N-[1-(3-methylpyridin-2-yl)ethyl]pyrimidin-2-amine. One area of research is the development of more potent and selective this compound analogs for use as therapeutic agents. Another area of research is the investigation of the long-term effects of this compound on the brain and behavior. Finally, the use of this compound as a tool for studying the role of dopamine and norepinephrine in various neurological and psychiatric disorders, such as addiction and depression, is an area of ongoing research.
Conclusion:
In conclusion, this compound is a novel psychoactive substance that has gained significant attention from the scientific community due to its potential applications in various fields, including medicinal chemistry, neuroscience, and pharmacology. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper. Further research is needed to fully understand the potential applications of this compound in various fields.

Synthesis Methods

The synthesis of 4-(2,6-dimethylpyridin-3-yl)-N-[1-(3-methylpyridin-2-yl)ethyl]pyrimidin-2-amine involves the reaction between 2,6-dimethyl-3-pyridinecarboxaldehyde and 3-methyl-2-pyridineethanamine in the presence of potassium carbonate and acetonitrile. The reaction proceeds through a condensation reaction, and the resulting product is purified using column chromatography. The purity of this compound can be confirmed using various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy, high-performance liquid chromatography (HPLC), and mass spectrometry (MS).

Scientific Research Applications

4-(2,6-dimethylpyridin-3-yl)-N-[1-(3-methylpyridin-2-yl)ethyl]pyrimidin-2-amine has been studied extensively for its potential applications in medicinal chemistry, neuroscience, and pharmacology. In medicinal chemistry, this compound has been investigated as a potential drug candidate for the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and depression. In neuroscience, this compound has been used as a research tool to study the role of various neurotransmitters, including dopamine, serotonin, and norepinephrine. In pharmacology, this compound has been studied for its potential applications in drug discovery and development.

properties

IUPAC Name

4-(2,6-dimethylpyridin-3-yl)-N-[1-(3-methylpyridin-2-yl)ethyl]pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5/c1-12-6-5-10-20-18(12)15(4)23-19-21-11-9-17(24-19)16-8-7-13(2)22-14(16)3/h5-11,15H,1-4H3,(H,21,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMGBCNGJWKNMQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)C(C)NC2=NC=CC(=N2)C3=C(N=C(C=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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